molecular formula C9H16N2O B13832546 Ethanol, 1-[2-[(2-aminoethyl)imino]cyclopentylidene]-(9CI)

Ethanol, 1-[2-[(2-aminoethyl)imino]cyclopentylidene]-(9CI)

Cat. No.: B13832546
M. Wt: 168.24 g/mol
InChI Key: MNVGMYDCKWECEZ-UHFFFAOYSA-N
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Description

Ethanol, 1-[2-[(2-aminoethyl)imino]cyclopentylidene]-(9CI) is a chemical compound with a unique structure that includes an ethanol moiety linked to a cyclopentylidene ring through an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 1-[2-[(2-aminoethyl)imino]cyclopentylidene]-(9CI) typically involves the reaction of ethanol with a cyclopentylidene derivative in the presence of an amine. The reaction conditions may include:

    Temperature: Moderate temperatures (e.g., 50-100°C) to facilitate the reaction.

    Catalysts: Acid or base catalysts to promote the formation of the imino group.

    Solvents: Common solvents such as ethanol or methanol to dissolve the reactants.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation or chromatography, ensures the final product meets the required specifications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions may convert the imino group to an amine group.

    Substitution: The ethanol moiety can participate in substitution reactions, replacing the hydroxyl group with other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amines.

    Substitution Products: Halogenated derivatives or other substituted compounds.

Scientific Research Applications

Ethanol, 1-[2-[(2-aminoethyl)imino]cyclopentylidene]-(9CI) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethanol, 1-[2-[(2-aminoethyl)imino]cyclopentylidene]-(9CI) involves its interaction with molecular targets, such as enzymes or receptors. The imino group may form covalent or non-covalent bonds with these targets, modulating their activity and leading to the desired biological effects. The specific pathways involved depend on the application and the target molecule.

Comparison with Similar Compounds

    Ethanol, 2-[(2-aminoethyl)amino]-: A compound with a similar structure but different functional groups.

    Cyclopentylidene derivatives: Compounds with the cyclopentylidene ring but different substituents.

Uniqueness: Ethanol, 1-[2-[(2-aminoethyl)imino]cyclopentylidene]-(9CI) is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

1-[2-(2-aminoethylamino)cyclopenten-1-yl]ethanone

InChI

InChI=1S/C9H16N2O/c1-7(12)8-3-2-4-9(8)11-6-5-10/h11H,2-6,10H2,1H3

InChI Key

MNVGMYDCKWECEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(CCC1)NCCN

Origin of Product

United States

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